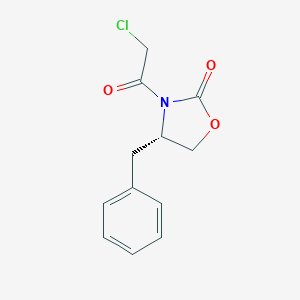

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPUBLCBQBQPOU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446912 | |

| Record name | (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104324-16-5 | |

| Record name | (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one CAS number

An In-depth Technical Guide to (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a key chiral auxiliary in asymmetric synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It details the compound's physicochemical properties, its critical role in the stereoselective synthesis of pharmacologically active molecules, and provides detailed experimental protocols for its synthesis.

Physicochemical Properties

This compound is a chiral organic compound widely utilized in stereoselective chemical transformations. Its fundamental properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 104324-16-5 | [1] |

| Molecular Formula | C₁₂H₁₂ClNO₃ | [1] |

| Molecular Weight | 253.68 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C | |

| InChI Key | DVPUBLCBQBQPOU-JTQLQIEISA-N |

Applications in Drug Development and Asymmetric Synthesis

The primary application of this compound and related oxazolidinones lies in their function as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.[2][3] This control is paramount in drug development, where the specific three-dimensional arrangement of atoms (stereochemistry) in a molecule is often essential for its biological activity and safety.[2]

The oxazolidinone scaffold, particularly when derived from readily available chiral precursors like amino acids, provides a rigid and predictable environment. This steric hindrance guides incoming reagents to attack a prochiral center from a specific direction, leading to the formation of one stereoisomer in preference to others. This process, known as asymmetric synthesis, is a cornerstone of modern pharmaceutical manufacturing.[2]

Key applications include:

-

Synthesis of Antibiotics : The oxazolidinone structure is a key component of certain classes of antibiotics, such as linezolid, which is used to combat multi-drug-resistant bacterial infections.[4][5]

-

Anti-Inflammatory and Anti-Cancer Agents : These chiral auxiliaries are instrumental in building complex molecular architectures required for novel therapeutics, including anti-inflammatory and anti-cancer agents.[2][6]

-

Stereoselective Reactions : They are widely employed in various stereoselective transformations, including alkylations, acylations, and aldol reactions, to produce enantiomerically pure intermediates for active pharmaceutical ingredients (APIs).[3]

Synthetic Pathways and Methodologies

The synthesis of this compound typically involves a two-step process. First, the core chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, is prepared from a readily available and inexpensive chiral starting material, L-phenylalanine. Subsequently, the chloroacetyl group is attached to the nitrogen atom of the oxazolidinone ring.

General Experimental Workflow for Asymmetric Synthesis

The utility of a chiral auxiliary like this compound is realized in a multi-step workflow designed to create a new stereocenter with high fidelity. The general logic of this process is outlined below.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone [myskinrecipes.com]

- 4. CAS # 90719-32-7, (S)-4-Benzyl-2-oxazolidinone, (4S)-4-benzyl-1,3-oxazolidin-2-one - chemBlink [chemblink.com]

- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: Molecular Weight of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, a key chiral auxiliary and building block in asymmetric synthesis. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in reaction protocols, analytical characterization, and drug design and development workflows.

Molecular Identity

This compound is a synthetic organic compound valued for its role in the stereoselective formation of carbon-carbon bonds.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula C₁₂H₁₂ClNO₃ and the standard atomic weights of the constituent elements.

The molecular weight is calculated as follows:

MW = (12 × AW_C) + (12 × AW_H) + (1 × AW_Cl) + (1 × AW_N) + (3 × AW_O)

Atomic Weight Data

The standard atomic weights for the elements present in the compound are summarized in the table below.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 253.685 |

Final Molecular Weight

Based on the summation of the atomic weight contributions, the calculated molecular weight of this compound is 253.685 g/mol . This value is consistent with the commonly cited molecular weight of 253.68 g/mol .[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound, a fundamental procedure in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, a key chiral intermediate in asymmetric synthesis, from its precursor (S)-4-benzyl-2-oxazolidinone. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Introduction

(S)-4-benzyl-2-oxazolidinone is a widely utilized chiral auxiliary in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. The acylation of this auxiliary with chloroacetyl chloride yields this compound, a versatile building block for the synthesis of a variety of chiral compounds, including amino acids and complex natural products. The presence of the reactive chloroacetyl group allows for subsequent nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and drug development. This guide focuses on the established and reliable method for this transformation.

Synthetic Pathway and Mechanism

The synthesis proceeds via the N-acylation of the oxazolidinone nitrogen. This reaction typically involves the deprotonation of the N-H bond of (S)-4-benzyl-2-oxazolidinone using a strong base, followed by nucleophilic attack of the resulting anion on the electrophilic carbonyl carbon of chloroacetyl chloride.

The general workflow for this synthesis is depicted below:

Figure 1: A diagram illustrating the workflow for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound.

N-Acylation with Chloroacetyl Chloride using n-Butyllithium

This procedure is a widely accepted method for the N-acylation of Evans auxiliaries.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Chloroacetyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Parameter | Value |

| Base | n-Butyllithium (n-BuLi) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 3 hours |

| Purification Method | Flash column chromatography |

| Reported Yield | Up to 95% |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClNO₃ |

| Molecular Weight | 253.68 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 75-79 °C |

| Optical Rotation | [α]²⁰/D +70° (c = 1 in chloroform) |

| ¹H NMR (CDCl₃) | Data not available in the searched literature |

| ¹³C NMR (CDCl₃) | Data not available in the searched literature |

Note: Spectroscopic data (¹H and ¹³C NMR) were not explicitly available in the public domain literature searched for this guide. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

-

Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-free THF.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound from (S)-4-benzyl-2-oxazolidinone is a robust and high-yielding transformation that is fundamental to many asymmetric synthetic strategies. The use of n-butyllithium for deprotonation followed by acylation with chloroacetyl chloride is the most common and effective method. This guide provides the necessary details for researchers to successfully perform this synthesis and utilize the product in their advanced research and development endeavors. It is imperative to adhere to strict safety protocols when handling the hazardous reagents involved in this procedure.

The Mechanism of Stereocontrol with N-acyl Oxazolidinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-acyl oxazolidinones, pioneered by David A. Evans, have become an indispensable tool in modern asymmetric synthesis. These chiral auxiliaries offer a robust and predictable method for controlling the stereochemical outcome of various carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the core mechanisms of stereocontrol, detailed experimental protocols for key transformations, and quantitative data to aid in reaction planning and optimization.

Core Principles of Stereocontrol

The stereodirecting power of N-acyl oxazolidinones stems from a combination of steric and electronic factors. The chiral auxiliary is temporarily incorporated into the substrate, and its substituents effectively shield one face of the reactive intermediate, typically an enolate, directing the approach of an electrophile to the opposite face.[1] The rigidity of the system, often enhanced by chelation to a metal center, is crucial for achieving high levels of diastereoselectivity.

The general workflow for utilizing an N-acyl oxazolidinone chiral auxiliary involves three key stages: acylation of the auxiliary, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.[2]

Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products.[3] The reaction between an N-acyl oxazolidinone-derived enolate and an aldehyde proceeds with high diastereoselectivity, typically favoring the syn-aldol product.[4]

Mechanism of Stereocontrol in Aldol Reactions

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[4] The reaction proceeds through a six-membered, chair-like transition state. The formation of a (Z)-enolate, directed by the bulky substituent on the oxazolidinone, is crucial for the observed syn-diastereoselectivity.[4] The substituent on the chiral auxiliary orients itself in a pseudo-equatorial position to minimize steric interactions, thereby exposing one face of the enolate for electrophilic attack by the aldehyde. The aldehyde approaches from the less hindered face, leading to the formation of the syn-aldol adduct.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Quantitative Data for Evans Aldol Reactions

| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| (S)-4-benzyl-3-propionyloxazolidin-2-one | Acrolein | 95:5 | 87 | [5] |

| Chloroacetyloxazolidinone | Oxazole aldehyde | >95:5 | 90 | [6] |

Experimental Protocol: Evans Aldol Reaction

This protocol is adapted from Crimmins et al.[5]

-

Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry dichloromethane (CH₂Cl₂) at 0 °C is added titanium tetrachloride (TiCl₄, 1.0 equiv) followed by diisopropylethylamine (DIPEA, 1.0 equiv). The mixture is stirred for 30 minutes.

-

Aldol Addition: The aldehyde (1.0 equiv) is added to the reaction mixture at 0 °C. The reaction is stirred for 1-2 hours, monitoring by TLC.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for the stereoselective synthesis of α-substituted carboxylic acid derivatives.[7]

Mechanism of Stereocontrol in Alkylation

The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinone enolates is attributed to the formation of a rigid, chelated (Z)-enolate.[2] Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), leads to the formation of a sodium enolate that is chelated by the carbonyl oxygen of the oxazolidinone.[2] The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face.[8]

Caption: Experimental workflow for asymmetric alkylation.

Quantitative Data for Asymmetric Alkylation

| N-Acyl Oxazolidinone | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |

| (R)-4-benzyl-3-propionyloxazolidin-2-one | Allyl Iodide | 98:2 | - | [2] |

| N-(phenylacetyl)oxazolidinone | t-BuBr | 50:1 | 77 | [9] |

Experimental Protocol: Asymmetric Alkylation

This protocol is adapted from Evans et al.[7] and Smith et al.[2]

-

Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

-

Alkylation: The electrophile (e.g., allyl iodide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for 1-3 hours at this temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Asymmetric Diels-Alder Reactions

N-acyl oxazolidinones can also serve as chiral dienophiles in asymmetric Diels-Alder reactions, providing a powerful tool for the construction of complex cyclic systems with high stereocontrol.[10]

Mechanism of Stereocontrol in Diels-Alder Reactions

The stereoselectivity in Diels-Alder reactions employing N-acyl oxazolidinone dienophiles is typically controlled by Lewis acid catalysis.[10] The Lewis acid coordinates to the carbonyl oxygen of the oxazolidinone, locking the conformation of the dienophile and activating it towards cycloaddition. The bulky substituent on the chiral auxiliary shields one face of the dienophile, directing the approach of the diene to the opposite face. This results in the formation of the endo-cycloadduct with high diastereoselectivity.[11]

Caption: Logical pathway for a Lewis acid-catalyzed Diels-Alder reaction.

Quantitative Data for Asymmetric Diels-Alder Reactions

| Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |

| 3-(4-methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 (endo only) | 98 | [10] |

| N-acryloyl-(S)-4-benzyl-2-oxazolidinone | Isoprene | Et₂AlCl | 95:5 | 85 | [11] |

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is adapted from Ghosh et al.[10]

-

Reaction Setup: To a solution of the N-acryloyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ at -78 °C under an inert atmosphere is added the diene (e.g., cyclopentadiene, 3.0 equiv).

-

Lewis Acid Addition: A solution of diethylaluminum chloride (Et₂AlCl, 1.5 equiv) in hexanes is added dropwise to the reaction mixture.

-

Reaction: The reaction is stirred at -78 °C for 2-8 hours.

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Preparation and Cleavage of the Chiral Auxiliary

Preparation of N-Acyl Oxazolidinones

A common and practical method for the N-acylation of oxazolidinones involves the use of pivaloyl chloride and triethylamine.[12]

Experimental Protocol:

-

To a solution of the carboxylic acid (1.14 equiv) in an appropriate solvent (e.g., THF) at 0 °C is added triethylamine (2.5 equiv) followed by pivaloyl chloride (1.2 equiv).

-

The mixture is stirred for 1-2 hours at 0 °C.

-

A solution of the oxazolidinone (1.0 equiv) and lithium chloride (1.2 equiv) in the same solvent is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical final step. A widely used method for hydrolytic cleavage to the carboxylic acid employs lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[13]

Experimental Protocol:

-

The N-acyl oxazolidinone (1.0 equiv) is dissolved in a mixture of THF and water (e.g., 3:1) and cooled to 0 °C.

-

An aqueous solution of hydrogen peroxide (4.0 equiv) is added, followed by an aqueous solution of lithium hydroxide (2.0 equiv).

-

The reaction is stirred at 0 °C for 1-4 hours.

-

The reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃).

-

The organic solvent is removed under reduced pressure, and the aqueous layer is acidified and extracted to isolate the carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

Role of the benzyl group in chiral induction

An in-depth technical guide on the core principles and applications of the benzyl group in achieving stereochemical control in chemical reactions.

Abstract

The benzyl group (Bn), a common protecting group in organic synthesis, plays a critical and multifaceted role in chiral induction.[1] Its influence extends beyond simple steric shielding to encompass complex chelation control and integral functionality within powerful chiral auxiliaries. This guide elucidates the core mechanisms through which the benzyl group directs stereochemical outcomes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The content is tailored for researchers, scientists, and professionals in drug development who leverage asymmetric synthesis to create enantiomerically pure compounds.

Core Mechanisms of Chiral Induction

The efficacy of the benzyl group in asymmetric synthesis stems from several distinct, yet often complementary, physicochemical properties.

Steric Hindrance

The most direct mechanism of influence is steric hindrance, where the sheer bulk of the benzyl group physically obstructs one face of a reactive intermediate. This forces an incoming reagent to approach from the less hindered face, leading to a predictable stereochemical outcome. The conformational rigidity of the piperidine ring, coupled with the steric influence of the benzyl group, makes scaffolds like 2-benzylpiperidine promising for inducing high levels of stereoselectivity.[2] This effect is fundamental and can be exploited in both substrate-controlled and auxiliary-controlled reactions. In the synthesis of the energetic material CL-20, for instance, the steric hindrance of the benzyl group is crucial for correcting wrong chiral structures during the formation of the caged precursor, HBIW.[3]

Caption: Steric hindrance by a benzyl group directs reagent attack.

Chelation Control

In molecules containing a nearby Lewis basic site, such as an α- or β-alkoxy group, the benzyl ether's oxygen can act as a chelating agent. When a Lewis acidic reagent (e.g., a Grignard reagent, TiCl₄) is introduced, it coordinates with both the carbonyl oxygen and the benzyl ether oxygen.[4] This coordination locks the substrate into a rigid, cyclic transition state. This conformation orients the substituents, including the benzyl group, in a fixed position, exposing one face of the carbonyl for highly diastereoselective nucleophilic attack. This chelation-controlled approach is particularly effective in the synthesis of optically active 1,2-diols from α-benzyloxy ketones, achieving high diastereoselectivities.[5][6]

Caption: Chelation control creates a rigid transition state.

Role in Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction.[2][7] The Evans oxazolidinone auxiliaries, particularly (S)-4-benzyl-2-oxazolidinone and (R)-4-benzyl-2-oxazolidinone, are canonical examples.[8] After attaching the auxiliary to an acyl group, the benzyl group at the C4 position effectively blocks one face of the corresponding enolate. Subsequent reactions, such as alkylations or aldol additions, proceed with high diastereoselectivity.[8][9] The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.[2]

Caption: General workflow using a benzyl-containing chiral auxiliary.

Applications and Performance Data

The principles described above are widely applied in asymmetric synthesis. The following case studies highlight the quantitative impact of the benzyl group on stereoselectivity.

Case Study 1: Evans Asymmetric Alkylation

The N-acyl oxazolidinones developed by David A. Evans are highly effective for asymmetric alkylations. The benzyl group in the (S)-4-benzyl-2-oxazolidinone auxiliary provides a powerful steric shield, leading to excellent diastereoselectivity.

| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 | [8] |

| (S)-4-benzyl-2-oxazolidinone | Propionyl | Methyl iodide | 97:3 | 90-96 | |

| (S)-4-benzyl-2-oxazolidinone | Acetyl | Allyl iodide | >99:1 | 80-85 |

Case Study 2: Asymmetric C-H Functionalization

In rhodium-catalyzed C-H functionalization reactions of benzyl silyl ethers, the choice of a chiral catalyst is paramount for achieving high stereocontrol. The data below illustrates how different chiral dirhodium catalysts yield varying levels of selectivity for the same class of substrate.

| Substrate Class | Chiral Catalyst | Diastereoselectivity (de) | Enantioselectivity (ee) | Reference |

| Benzyl silyl ethers | Rh₂((S)-DOSP)₄ | Poor | Poor | [10] |

| Benzyl silyl ethers | Rh₂((S)-PTTL)₄ | 91-95% | 95-98% | [10] |

Experimental Protocols

Reproducibility is key in synthetic chemistry. The following protocols provide detailed methodologies for the installation of a benzyl protecting group and its use in a chiral auxiliary context.

Protocol 1: General Benzylation of an Alcohol

This protocol describes the standard Williamson ether synthesis for installing a benzyl protecting group on an alcohol.[11][12]

-

1. Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

2. Reagents: The alcohol substrate (1.0 eq.) is dissolved in anhydrous dimethylformamide (DMF). The solution is cooled to 0 °C in an ice bath.

-

3. Deprotonation: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is added portion-wise to the solution. The mixture is stirred at 0 °C for 30 minutes, or until hydrogen evolution ceases.

-

4. Alkylation: Benzyl bromide (BnBr, 1.2 eq.) is added dropwise to the reaction mixture at 0 °C. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.[12] The reaction is then allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC.

-

5. Quench and Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

6. Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure benzyl ether.

Protocol 2: Acylation of Evans Auxiliary for Asymmetric Alkylation

This procedure details the attachment of an acyl group to the (S)-4-benzyl-2-oxazolidinone auxiliary, preparing it for a diastereoselective alkylation.[8]

-

1. Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq.) and dissolved in anhydrous tetrahydrofuran (THF). The flask is sealed with a septum and placed under an inert atmosphere.

-

2. Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

3. Deprotonation: n-Butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) is added dropwise via syringe. The solution is stirred at -78 °C for 15 minutes.

-

4. Acylation: The desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.

-

5. Quench and Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

-

6. Purification: The resulting N-acyl oxazolidinone is typically purified by flash chromatography or recrystallization to achieve high purity before its use in the subsequent diastereoselective alkylation step.

Conclusion

The benzyl group is far more than a simple protecting group; it is a powerful tool for inducing chirality in asymmetric synthesis. Through well-understood mechanisms of steric hindrance and chelation, and its incorporation into highly effective chiral auxiliaries, the benzyl group enables chemists to construct complex, enantiomerically pure molecules with a high degree of precision and predictability. Its continued application in the synthesis of natural products and pharmaceuticals underscores its fundamental importance to the field of drug development and organic chemistry.

References

- 1. Benzyl group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. 手性助剂 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 10. Asymmetric Intermolecular C-H Functionalization of Benzyl Silyl Ethers Mediated by Chiral Auxiliary-Based Aryldiazoacetates and Chiral Dirhodium Catalysts [organic-chemistry.org]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

The Chloroacetyl Group: A Versatile Tool in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chloroacetyl group, a seemingly simple bifunctional moiety, has emerged as a powerful and versatile building block in the arsenal of synthetic organic chemists. Its unique reactivity, characterized by an electrophilic acyl chloride and a nucleophilic displacement-prone C-Cl bond, allows for a diverse range of transformations. This guide provides a comprehensive overview of the applications of chloroacetyl compounds in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows. Chloroacetyl chloride (CAC) is a key reagent, serving as a precursor for a wide array of chemical intermediates used in the pharmaceutical and agrochemical industries.[1][2]

Chloroacetylation of Nucleophiles: A Gateway to Functionalized Molecules

The reaction of chloroacetyl chloride with various nucleophiles, particularly amines and alcohols, is a cornerstone of its application. This transformation, known as chloroacetylation, provides a straightforward method for the introduction of the chloroacetamide or chloroacetate functionality.

Chemoselective N-Chloroacetylation

A significant area of research has focused on the chemoselective N-chloroacetylation of amines and amino alcohols, even in the presence of more sensitive functional groups like hydroxyls.[3] This selectivity is crucial in the synthesis of complex molecules where protection-deprotection strategies can be cumbersome. Studies have shown that reaction conditions, such as the choice of solvent and base, play a critical role in achieving high yields and selectivity.[4] For instance, efficient and highly chemoselective N-chloroacetylation of amino compounds can be achieved in a phosphate buffer, highlighting a green chemistry approach to this transformation.[5]

Table 1: N-Chloroacetylation of Various Amines with Chloroacetyl Chloride

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aniline | DBU | THF | 3 | 86 | [6] |

| 2 | 4-Methylaniline | DBU | THF | 3 | 92 | [6] |

| 3 | 4-Methoxyaniline | DBU | THF | 3.5 | 95 | [6] |

| 4 | 4-Chloroaniline | DBU | THF | 4 | 90 | [6] |

| 5 | Benzylamine | Pyridine | Phosphate Buffer | 0.33 | 92 | [3] |

| 6 | Cyclohexylamine | Pyridine | Phosphate Buffer | 0.33 | 89 | [3] |

O-Chloroacetylation

While N-chloroacetylation is often favored, O-chloroacetylation of phenols and alcohols is also a valuable transformation. The resulting chloroacetates can serve as intermediates for further functionalization.

The Chloroacetyl Group in Peptide Synthesis

In the realm of peptide chemistry, the chloroacetyl group serves a dual purpose: as a protecting group and as a reactive handle for cyclization and conjugation.

N-Terminal Modification and Cyclization

The introduction of a chloroacetyl group at the N-terminus of a peptide provides a reactive electrophilic site. This is particularly useful for intramolecular cyclization, where the chloroacetyl group reacts with a downstream nucleophilic amino acid side chain, most commonly the thiol group of a cysteine residue, to form a stable thioether bond.[7] This "head-to-side-chain" cyclization is a key strategy for enhancing peptide stability, affinity, and bioavailability.[7]

Protecting Group Strategy

The chloroacetyl group can be used as a temporary protecting group for amines. While not as common as Boc or Fmoc, its removal under specific, mild conditions can be advantageous in certain synthetic strategies. Removal can often be achieved using reagents like thiourea.

Synthesis of Heterocyclic Compounds

Chloroacetyl chloride is a versatile C2-building block for the synthesis of a wide variety of heterocyclic compounds. Its bifunctional nature allows for sequential reactions at the acyl chloride and the C-Cl bond, leading to the formation of diverse ring systems. Examples include the synthesis of 2-imino-4-thiazolidinones, benzo[b][8][9]thiazin-3(4H)-ones, and various nitrogen and sulfur-containing heterocycles.[10]

Building Block in Pharmaceutical and Agrochemical Synthesis

The utility of chloroacetyl compounds extends significantly into the industrial synthesis of pharmaceuticals and agrochemicals.

Synthesis of Lidocaine

Lidocaine, a widely used local anesthetic, is synthesized in a two-step process where chloroacetyl chloride is a key reagent. The first step involves the N-chloroacetylation of 2,6-dimethylaniline. The resulting α-chloro-2,6-dimethylacetanilide is then reacted with diethylamine in a nucleophilic substitution reaction to yield lidocaine.

Synthesis of Praziquantel

Praziquantel, an anthelmintic drug, is another example where chloroacetyl chloride plays a crucial role. In one synthetic route, a reduced isoquinoline derivative is acylated with chloroacetyl chloride. The resulting chloroacetyl derivative then undergoes an intramolecular alkylation to form the final praziquantel structure.[11]

Agrochemicals

Chloroacetyl chloride is a vital intermediate in the production of several chloroacetanilide herbicides, including alachlor, butachlor, and metolachlor.[2][12]

Friedel-Crafts Chloroacetylation

The Friedel-Crafts acylation of aromatic compounds using chloroacetyl chloride provides a direct route to α-chloroacetophenones. These products are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Multicomponent Reactions

While not a classical component in named multicomponent reactions like the Ugi or Passerini reactions, chloroacetic acid, a derivative of chloroacetyl chloride, has been utilized in MCRs. For example, it has been used in a multicomponent reaction to generate 2,5-diketopiperazines, which involves an initial Ugi-type reaction followed by an intramolecular substitution to close the ring.[8]

Experimental Protocols

Protocol 1: General Procedure for N-Chloroacetylation of an Aromatic Amine

Materials:

-

Aromatic amine (1.0 eq)

-

Chloroacetyl chloride (1.05 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ice-salt bath

-

Round-bottom flask with a dropping funnel and magnetic stirrer

Procedure:

-

Dissolve the aromatic amine in anhydrous THF in the round-bottom flask.

-

Add DBU to the solution.

-

Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.

-

Add chloroacetyl chloride dropwise from the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified N-aryl-2-chloroacetamide.[13]

Protocol 2: N-Terminal Chloroacetylation of a Resin-Bound Peptide

Materials:

-

Fmoc-deprotected peptide-resin (1.0 eq)

-

Chloroacetyl chloride (2.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the resin with the N-terminally deprotected peptide in DMF.

-

Wash the resin three times with DCM.

-

In a separate vessel, prepare a solution of chloroacetyl chloride and DIPEA in DCM.

-

Add the chloroacetylation solution to the resin and shake at room temperature for 1 hour.

-

Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to remove excess reagents.

-

The N-chloroacetylated peptide-resin is now ready for subsequent steps, such as cyclization or cleavage.[7]

Protocol 3: Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate for Lidocaine)

Materials:

-

2,6-Dimethylaniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Glacial acetic acid

-

Sodium acetate

-

Water

-

Erlenmeyer flask and steam bath

Procedure:

-

Dissolve 2,6-dimethylaniline in glacial acetic acid in an Erlenmeyer flask.

-

Slowly add chloroacetyl chloride to the solution.

-

Warm the mixture on a steam bath to 40-50°C for 10 minutes.

-

Cool the solution and add a solution of sodium acetate in water to precipitate the product.

-

Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

-

Wash the product thoroughly with water to remove acetic acid and dry.

Conclusion

Chloroacetyl compounds, and in particular chloroacetyl chloride, are indispensable reagents in modern organic synthesis. Their ability to act as versatile two-carbon building blocks facilitates the construction of a wide range of molecular architectures, from complex peptides and heterocycles to life-saving pharmaceuticals and essential agrochemicals. The chemoselectivity of chloroacetylation reactions, coupled with the reactivity of the resulting chloroacetylated products, provides chemists with a powerful and flexible synthetic tool. As the demand for efficient and sustainable synthetic methodologies continues to grow, the applications of chloroacetyl compounds are poised to expand even further, solidifying their importance in both academic research and industrial manufacturing.

References

- 1. srdrugs.in [srdrugs.in]

- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of the salinosporamide A polyketide synthase substrate chloroethylmalonyl-coenzyme A from S-adenosyl-l-methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chloroacetyl chloride synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Diastereoselective Alkylation Using (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral oxazolidinones, pioneered by David A. Evans, are powerful chiral auxiliaries widely employed in asymmetric synthesis to control the stereochemical outcome of reactions.[1] This application note provides a detailed protocol for the diastereoselective alkylation of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one. The steric hindrance provided by the benzyl group on the chiral auxiliary directs the approach of the electrophile, leading to a high degree of stereocontrol in the formation of a new stereocenter. This method is instrumental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and other areas of chemical synthesis.[1]

The overall transformation involves three key steps: acylation of the (S)-4-Benzyl-2-oxazolidinone, diastereoselective alkylation of the resulting N-acyl oxazolidinone, and subsequent removal of the chiral auxiliary to yield the desired chiral carboxylic acid.[2]

Signaling Pathways and Experimental Workflow

The following diagram illustrates the general workflow for the diastereoselective alkylation using an Evans auxiliary.

Caption: General workflow for diastereoselective alkylation.

Experimental Protocols

Materials and Reagents

-

(S)-4-Benzyl-2-oxazolidinone

-

Chloroacetyl chloride

-

Triethylamine (Et3N) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide, allyl iodide)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-Benzyl-2-oxazolidinone (1.0 eq).

-

Dissolve the oxazolidinone in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) to the solution and stir for 15 minutes.

-

In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous THF.

-

Add the chloroacetyl chloride solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 30 minutes and then warm to 0 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield this compound.

Protocol 2: Diastereoselective Alkylation

-

To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF and cool the solution to -78 °C.

-

Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30-60 minutes at -78 °C to form the sodium enolate.[3]

-

Add the desired alkyl halide (1.2 eq) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).[4][5]

-

Stir the reaction vigorously at 0 °C for 1-2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test is obtained.

-

Concentrate the mixture in vacuo to remove the THF.

-

Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of N-acyloxazolidinones, demonstrating the high yields and diastereoselectivities typically achieved with this methodology.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Allyl Iodide | (S)-4-Benzyl-3-((R)-2-chloropent-4-enoyl)oxazolidin-2-one | ~85% | >98:2 | [2] |

| Benzyl Bromide | (S)-4-Benzyl-3-((R)-2-chloro-3-phenylpropanoyl)oxazolidin-2-one | ~90% | >99:1 | [1] |

| Methyl Iodide | (S)-4-Benzyl-3-((R)-2-chloropropanoyl)oxazolidin-2-one | ~88% | >95:5 | [3] |

| Ethyl Iodide | (S)-4-Benzyl-3-((R)-2-chlorobutanoyl)oxazolidin-2-one | ~87% | >97:3 | [3] |

Note: The yields and diastereomeric ratios are illustrative and can vary depending on the specific substrates and reaction conditions.

Conclusion

The use of this compound as a chiral auxiliary provides a robust and highly stereoselective method for the synthesis of α-substituted chiral carboxylic acids. The protocols outlined in this application note offer a reliable foundation for researchers in organic synthesis and drug development to access enantiomerically enriched building blocks for complex molecule synthesis. The high diastereoselectivities, coupled with the efficient removal and recovery of the chiral auxiliary, make this a valuable tool in modern asymmetric synthesis.[6]

References

Application Notes and Protocols: Enolate Formation of N-chloroacetyl Evans Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans chiral auxiliaries, a class of oxazolidinones, are powerful tools in asymmetric synthesis for the stereocontrolled formation of carbon-carbon bonds.[1] This document provides a detailed protocol for the generation of the enolate of an N-chloroacetyl-substituted Evans auxiliary and its subsequent diastereoselective alkylation. The N-chloroacetyl group provides a versatile handle for further synthetic transformations. The protocol is based on established principles of Evans auxiliary chemistry, employing a strong amide base to form a chelated (Z)-enolate, which then reacts with an electrophile with high facial selectivity.[2] This high degree of stereocontrol is achieved due to the steric hindrance provided by the substituent on the oxazolidinone ring, which directs the incoming electrophile to the less hindered face of the enolate.[3]

Data Presentation

The following table summarizes typical quantitative data for the alkylation of N-acyl Evans auxiliary enolates with various electrophiles. While specific data for the N-chloroacetyl derivative is not extensively reported, the values for similar N-acyl auxiliaries provide a reasonable expectation of the yields and diastereoselectivity that can be achieved.

| N-Acyl Group | Base | Electrophile (E+) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| N-Propionyl | LDA | Benzyl bromide | THF | -78 to 0 | 92 | >99:1 |

| N-Propionyl | NaN(TMS)₂ | Allyl iodide | THF | -78 | 77 | 98:2 |

| N-Acetyl | LDA | Methyl iodide | THF | -78 | 85-95 | >95:5 |

| N-Chloroacetyl (expected) | LDA or NaN(TMS)₂ | Alkyl Halide | THF | -78 | 70-90 | >95:5 |

Experimental Protocols

This section details the procedures for the acylation of the Evans auxiliary with chloroacetyl chloride and the subsequent diastereoselective alkylation.

Protocol 1: Synthesis of N-Chloroacetyl Evans Auxiliary

Materials:

-

(4S)-4-Benzyl-2-oxazolidinone (or other desired Evans auxiliary)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M)

-

Chloroacetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the Evans auxiliary (1.0 eq).

-

Dissolve the auxiliary in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise. The solution may turn pale yellow.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add chloroacetyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-chloroacetyl Evans auxiliary.

Protocol 2: Diastereoselective Alkylation of N-Chloroacetyl Evans Auxiliary

Materials:

-

N-Chloroacetyl Evans auxiliary

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-chloroacetyl Evans auxiliary (1.0 eq).

-

Dissolve the auxiliary in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA (1.1 eq) or NaN(TMS)₂ (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Mandatory Visualization

Signaling Pathway for Enolate Formation and Alkylation

Caption: Enolate formation and diastereoselective alkylation workflow.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for alkylation.

References

Application Notes and Protocols for Asymmetric Aldol Reaction with (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans asymmetric aldol reaction is a powerful and widely utilized method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2][3] This methodology employs a chiral auxiliary, (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, to direct the stereochemical course of the reaction, enabling the formation of two contiguous stereocenters with high diastereoselectivity.[1] The predictability and reliability of this reaction have made it a staple in organic synthesis.[2]

The chiral auxiliary, derived from the readily available amino acid (S)-phenylalanine, is temporarily incorporated into the molecule.[4] The steric hindrance provided by the benzyl group on the oxazolidinone ring controls the facial selectivity of the enolate, leading to the preferential formation of one diastereomer.[2] The reaction typically proceeds through a six-membered chair-like transition state, as described by the Zimmerman-Traxler model, to furnish the syn-aldol product.[1][2]

While the N-propionyl and N-acetyl derivatives of Evans oxazolidinones are more commonly reported, the N-chloroacetyl derivative serves as a valuable substrate for introducing a functionalized two-carbon unit. The resulting α-chloro-β-hydroxy adduct can be further manipulated, for instance, by nucleophilic displacement of the chloride, to generate more complex molecular architectures.

Reaction Principle and Stereochemical Control

The high diastereoselectivity of the Evans aldol reaction is achieved through a well-ordered transition state. The key steps are:

-

Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), and a hindered amine base such as diisopropylethylamine (DIPEA). This generates a Z-enolate with high selectivity.[2][5]

-

Chelated Transition State: The boron or titanium atom of the Z-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state.[1]

-

Stereodirection by the Auxiliary: The benzyl group at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate. To minimize steric repulsion, the aldehyde's substituent (R group) orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, leading to a highly predictable stereochemical outcome.[2]

Representative Data

Specific experimental data for the asymmetric aldol reaction of this compound is not widely available in the literature. However, the following table presents representative data from the well-established reaction of the closely related N-propionyl-(S)-4-benzyloxazolidin-2-one with various aldehydes to illustrate the typical yields and high diastereoselectivity that can be expected.

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | (2S,3R)-3-Hydroxy-2,4-dimethylpentanoic acid derivative | 80-95 | >99:1 |

| 2 | Benzaldehyde | (2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | 80-90 | >99:1 |

| 3 | Acrolein | (2S,3R)-3-Hydroxy-2-methylpent-4-enoic acid derivative | 75-85 | >95:5 |

| 4 | n-Octanal | (2S,3R)-3-Hydroxy-2-methyldecanoic acid derivative | 85-95 | >98:2 |

Note: The data presented in this table is representative of Evans aldol reactions with N-propionyl oxazolidinones and is intended to provide an indication of the expected outcomes. Actual yields and diastereoselectivities may vary depending on the specific substrate, reagents, and reaction conditions.[1][5]

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Aldol Reaction

This protocol describes a general method for the boron-mediated asymmetric aldol reaction of this compound with an aldehyde.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Phosphate buffer (pH 7)

-

Methanol

-

30% Hydrogen peroxide solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen source

-

Flame-dried glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add diisopropylethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of dibutylboron triflate (1.1 eq).

-

Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

-

Cool the solution back down to -78 °C.

-

Add the aldehyde (1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 20-30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

-

Stir the resulting mixture vigorously for 1 hour at 0 °C.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved to yield the corresponding carboxylic acid, primary alcohol, or other derivatives, and the auxiliary can often be recovered.[6]

A. Hydrolytic Cleavage to the Carboxylic Acid:

-

Dissolve the aldol adduct in a 4:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

-

Stir the reaction at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture to remove the THF.

-

Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid product with ethyl acetate or dichloromethane.

B. Reductive Cleavage to the Primary Alcohol:

-

Dissolve the aldol adduct in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Visualizations

Caption: Experimental workflow for the asymmetric aldol reaction.

Caption: Zimmerman-Traxler model for stereoselectivity.

References

Application Notes: Asymmetric Synthesis of Chiral β-Amino Acids via N-Chloroacetyl Oxazolidinone

Introduction

Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. Their incorporation into peptides can induce stable secondary structures and enhance resistance to enzymatic degradation. One of the robust methods for the asymmetric synthesis of these valuable compounds involves the use of chiral oxazolidinones as auxiliaries. This application note details a highly diastereoselective method for the synthesis of chiral β-amino acids utilizing an N-chloroacetyl oxazolidinone, such as the Evans auxiliary. The key step is a Staudinger [2+2] cycloaddition between a ketene derived from the N-chloroacetyl oxazolidinone and an imine, which proceeds with excellent stereocontrol to form a chiral β-lactam. Subsequent hydrolysis of the β-lactam yields the desired enantiomerically enriched β-amino acid.

This methodology offers a reliable and predictable route to chiral β-amino acids, making it a valuable tool for researchers in organic synthesis and drug discovery. The chiral auxiliary directs the stereochemical outcome of the cycloaddition, and can often be recovered and reused, enhancing the efficiency of the process.

Experimental Workflow and Signaling Pathways

The overall synthetic strategy for the preparation of chiral β-amino acids using an N-chloroacetyl oxazolidinone is depicted in the following workflow diagram. The process begins with the acylation of a chiral oxazolidinone with chloroacetyl chloride to form the key N-chloroacetyl oxazolidinone intermediate. This is followed by a base-induced formation of a ketene, which then undergoes a diastereoselective [2+2] cycloaddition with an imine to yield a chiral β-lactam. The final step involves the hydrolytic cleavage of the chiral auxiliary from the β-lactam to afford the target β-amino acid.

Caption: General workflow for the synthesis of chiral β-amino acids.

Quantitative Data Summary

The diastereoselectivity and yield of the key Staudinger cycloaddition step are critical for the overall efficiency of this synthetic route. The following table summarizes typical results obtained for the reaction between an N-chloroacetyl oxazolidinone and various imines to form the corresponding β-lactams.[1]

| Entry | Imine (R¹-CH=N-R²) | Chiral Auxiliary | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | R¹=Ph, R²=Bn | (S)-4-Phenyl-2-oxazolidinone | 95:5 | 85 |

| 2 | R¹=p-MeO-Ph, R²=Bn | (S)-4-Phenyl-2-oxazolidinone | 96:4 | 90 |

| 3 | R¹=Furyl, R²=Bn | (S)-4-Phenyl-2-oxazolidinone | 97:3 | 80 |

| 4 | R¹=Cyclohexyl, R²=Bn | (S)-4-Phenyl-2-oxazolidinone | 95:5 | 82 |

Experimental Protocols

Protocol 1: Synthesis of N-Chloroacetyl Oxazolidinone

This protocol describes the acylation of a chiral oxazolidinone with chloroacetyl chloride.

Materials:

-

(S)-4-Phenyl-2-oxazolidinone (or other suitable chiral oxazolidinone)

-

Chloroacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the chiral oxazolidinone (1.0 eq) and anhydrous dichloromethane (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-chloroacetyl oxazolidinone.

Protocol 2: Diastereoselective Synthesis of β-Lactam via Staudinger Cycloaddition

This protocol details the [2+2] cycloaddition between the N-chloroacetyl oxazolidinone and an imine.[1]

Materials:

-

N-Chloroacetyl oxazolidinone (from Protocol 1)

-

Imine (e.g., N-benzylbenzaldimine)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imine (1.0 eq) in anhydrous dichloromethane (0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve the N-chloroacetyl oxazolidinone (1.05 eq) in anhydrous dichloromethane.

-

To the imine solution, add triethylamine (1.2 eq) dropwise.

-

Slowly add the solution of N-chloroacetyl oxazolidinone to the imine/triethylamine mixture at -78 °C over 30 minutes using a syringe pump.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

After filtration and concentration, the crude product can be purified by flash chromatography to isolate the desired diastereomer of the β-lactam. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Hydrolysis of the β-Lactam to the Chiral β-Amino Acid

This protocol describes the cleavage of the chiral auxiliary to yield the free β-amino acid.

Materials:

-

Chiral β-lactam (from Protocol 2)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve the β-lactam (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

-

Add a solution of lithium hydroxide (2.0 eq) in water to the reaction mixture.

-

Slowly add 30% hydrogen peroxide (4.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the aqueous layer with diethyl ether to remove the recovered chiral auxiliary. The auxiliary can be isolated from the ether layer for reuse.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

The β-amino acid may precipitate upon acidification or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The final product can be purified by recrystallization or chromatography.

References

Application Notes: Asymmetric Synthesis of β-Lactams Using an Evans Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of β-lactams (azetidin-2-ones) utilizing (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one as a chiral auxiliary. The described methodology is a cornerstone in asymmetric synthesis, enabling the preparation of enantiomerically enriched β-lactam rings, which are key structural motifs in a wide array of medicinally important compounds, including penicillin and cephalosporin antibiotics.

The synthesis involves a three-stage process:

-

Acylation of the commercially available (S)-4-benzyloxazolidin-2-one with chloroacetyl chloride to furnish the key chiral reactant.

-

A diastereoselective [2+2] Staudinger cycloaddition between the N-chloroacetylated oxazolidinone and an imine to construct the β-lactam ring. The chiral auxiliary directs the stereochemical outcome of this reaction.

-

Removal of the chiral auxiliary to yield the target β-lactam and allow for the recovery of the valuable auxiliary.

Data Presentation

The following tables summarize representative quantitative data for the key steps of the synthesis. Note that the data for the Staudinger reaction is based on a closely related system and serves as a representative example.

Table 1: Acylation of (S)-4-Benzyloxazolidin-2-one

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (S)-4-Benzyloxazolidin-2-one | Chloroacetyl Chloride | n-Butyllithium | THF | -78 to 0 | 1 | >95 |

Table 2: Representative Diastereoselective Staudinger Cycloaddition

| Chiral Acylating Agent | Imine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| This compound | N-(4-methoxybenzylidene)aniline | Triethylamine | CH₂Cl₂ | -78 to RT | 12 | 85-95 | >95:5 |

Table 3: Reductive Cleavage of the Chiral Auxiliary

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| β-Lactam Adduct | Lithium Borohydride / H₂O | Diethyl Ether | 0 to RT | 2 | >90 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acylation of the Evans auxiliary (S)-4-benzyloxazolidin-2-one.

Materials:

-

(S)-4-Benzyloxazolidin-2-one

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Chloroacetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen) is charged with (S)-4-benzyloxazolidin-2-one (1.0 eq) and anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

-

Chloroacetyl chloride (1.1 eq) is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C and stirred for an additional 30 minutes.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Protocol 2: Diastereoselective Synthesis of β-Lactam via Staudinger Cycloaddition

This protocol describes the [2+2] cycloaddition of the N-chloroacetylated oxazolidinone with an imine.